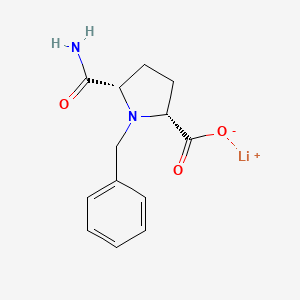

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate

Description

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl-protected amine, a carbamoyl group at the 5-position, and a lithium carboxylate moiety at the 2-position. The compound’s ionic nature (due to the lithium counterion) likely enhances its solubility in polar solvents compared to ester derivatives, making it suitable for pharmaceutical or catalytic applications.

Properties

IUPAC Name |

lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURYYYMSSBLJDC-VZXYPILPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrrolidine derivative with a benzyl halide under basic conditions to form the benzylated pyrrolidine. This intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

Chemical Reactions Analysis

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides

Scientific Research Applications

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antiviral agent

Mechanism of Action

The mechanism of action of Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The lithium salt can be compared to the following analogues:

Methyl (2S,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate (15a) : A methyl ester derivative with identical benzyl and carbamoyl groups but differing in stereochemistry (2S,5S) and the 2-position substituent (ester vs. carboxylate).

Sodium/Potassium Salts : Hypothetical variants with alternative alkali metal counterions.

Ethyl or tert-Butyl Esters : Bulkier ester groups that may alter lipophilicity and metabolic stability.

Comparative Analysis of Properties

2.2.1. Stereochemical Differences

- The (2R,5S) configuration in the lithium salt may influence its binding affinity in chiral environments (e.g., enzyme active sites) compared to the (2S,5S) isomer in 15a .

2.2.2. Solubility and Reactivity

- Lithium Salt : Enhanced aqueous solubility due to ionic character; likely reactive in polar media.

- Methyl Ester (15a): Lipophilic (logP ~1.2 estimated), favoring organic-phase reactions. Its synthesis involves hydrogenolysis under acidic conditions with Pd/C .

2.2.3. Spectral Data

- 13C NMR : The lithium salt’s carboxylate group would show a downfield shift compared to the ester carbonyl in 15a (δ 173.5 ppm for the ester; δ ~180 ppm expected for carboxylate) .

- HRMS : The molecular ion [M+Na]+ for 15a is observed at m/z 299.1369, while the lithium salt’s [M+Li]+ would theoretically appear near m/z 283.14 (calculated for C14H17LiN2O3).

2.2.4. Lumping Strategy Relevance

Organic compounds with structural similarities (e.g., shared benzyl or carbamoyl groups) may be grouped under lumping strategies to simplify reaction networks in computational models . For instance, the lithium salt and 15a could be treated as a single surrogate in degradation studies due to analogous backbone reactivity.

Data Tables

Table 1: Structural and Spectral Comparison

*Derived by replacing CH3 (ester) with Li in 15a ’s formula.

†Predicted based on carboxylate chemical shifts in analogous compounds.

Research Implications and Gaps

While 15a ’s synthesis and spectral data are well-documented , the lithium salt’s properties remain inferred from structural analogies. Further studies are needed to:

Validate its synthetic route and stability.

Compare its bioactivity with ester derivatives.

Explore lumping feasibility in environmental or metabolic models .

Biological Activity

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, also known as rac-Lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2126144-91-8

- Molecular Formula : C13H16N2O3Li

- Molecular Weight : 274.25 g/mol

Pharmacological Effects

Lithium compounds have been widely studied for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The specific compound has shown promise in various biological assays:

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit broad-spectrum anticonvulsant properties. For instance, studies involving related compounds demonstrated significant protection against seizures in animal models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

- Neuroprotective Effects : Lithium has been recognized for its neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. This compound may enhance neuronal survival and function under stress conditions.

- Mood Stabilization : As with other lithium salts, this compound may exert mood-stabilizing effects by influencing serotonin and norepinephrine levels in the brain, potentially reducing the frequency of mood episodes in bipolar disorder patients.

The mechanisms underlying the biological activity of lithium compounds are complex and multifaceted:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and modulation of phosphoinositide signaling pathways.

- GSK-3 Inhibition : Lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism and cell proliferation.

ADME-Tox Profile

The pharmacokinetics and toxicity profile of lithium compounds are critical for their therapeutic application:

- Absorption : Lithium compounds generally exhibit good oral bioavailability.

- Distribution : They are distributed widely throughout body tissues, including the brain.

- Metabolism : Limited metabolism occurs; primarily excreted unchanged via the kidneys.

- Toxicity : Monitoring serum lithium levels is essential due to the narrow therapeutic window associated with lithium therapy.

Study 1: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant efficacy of a related compound in various seizure models. The results indicated that at doses ranging from 15 mg/kg to 60 mg/kg, significant protection against seizures was observed. The combination therapy with valproic acid showed a synergistic effect, enhancing seizure protection compared to monotherapy .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of lithium compounds in models of neurodegeneration. The findings suggested that treatment with lithium significantly reduced neuronal loss and improved cognitive function in animal models of Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R,5S) configuration. A stepwise approach includes:

Pyrrolidine Core Formation : Cyclization of a proline derivative or reductive amination of a diketone precursor.

Carbamoylation : Reaction with a carbamoyl chloride or isocyanate at the 5-position under anhydrous conditions.

Benzylation : Use of benzyl bromide in the presence of a base (e.g., NaH) to introduce the 1-benzyl group.

Lithium Salt Formation : Deprotonation of the carboxylate with lithium hydroxide in a polar solvent (e.g., THF/water).

To ensure stereochemical purity, employ chiral HPLC or circular dichroism (CD) spectroscopy for validation. Protecting groups (e.g., Boc or Fmoc) may be used during intermediate steps to prevent racemization .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. NOESY experiments validate spatial proximity of substituents.

- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for correlating structure with function.

- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.

- Vibrational Spectroscopy (IR) : Identifies functional groups (e.g., carbamoyl C=O stretch at ~1680 cm).

For electronic properties, UV-Vis spectroscopy can assess conjugation effects, while cyclic voltammetry probes redox behavior .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations optimize the compound’s electronic structure for lithium-ion transport studies?

Methodological Answer: Use the Vienna Ab Initio Simulation Package (VASP) with the Projector Augmented Wave (PAW) method :

Functional Selection : Apply the PBE-GGA functional for baseline electronic structure analysis. For higher accuracy, hybrid functionals (e.g., HSE06) improve bandgap predictions.

Lithium Diffusion Pathways : Model lithium-ion migration barriers using the Nudged Elastic Band (NEB) method.

Charge Distribution : Bader charge analysis quantifies charge transfer between lithium and the carboxylate/carbamoyl groups.

Validation against experimental XPS or EXAFS data ensures computational reliability .

Q. What experimental and computational strategies resolve contradictions between observed electrochemical stability and theoretical predictions?

Methodological Answer:

- Controlled Cycling Tests : Perform galvanostatic charge-discharge cycles in half-cells (vs. Li/Li) to measure capacity fade.

- Surface Analysis : Post-cycling XPS or TEM identifies decomposition products (e.g., LiCO) that theoretical models may overlook.

- DFT Refinement : Incorporate solvent effects (e.g., implicit solvation models) and solid-electrolyte interphase (SEI) layers into simulations. Compare results with ab initio molecular dynamics (AIMD) for dynamic behavior .

Discrepancies often arise from neglected interfacial phenomena in simulations; iterative refinement bridges this gap .

Q. How does the compound’s stereochemistry influence its coordination behavior in lithium-ion battery electrolytes?

Methodological Answer:

- Ionic Conductivity Measurements : Use electrochemical impedance spectroscopy (EIS) to compare Li mobility in enantiopure vs. racemic forms.

- Coordination Studies : Raman spectroscopy tracks Li-carboxylate binding (shift in symmetric COO stretch).

- MD Simulations : Simulate Li solvation shells with explicit solvent molecules (e.g., EC/DMC) to assess stereochemical effects on ion pairing.

The (2R,5S) configuration may enhance Li dissociation due to reduced steric hindrance, improving ionic conductivity .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing inconsistencies in synthetic yield or purity across batches?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., temperature, solvent polarity).

- Multivariate Analysis (PCA) : Correlate impurities with reaction conditions via LC-MS datasets.

- Control Charts : Monitor batch-to-batch variability in stereochemical purity using chiral HPLC retention times.

Root-cause analysis often reveals subtle factors like trace moisture during carbamoylation .

Application-Oriented Research

Q. Can this compound serve as a cathode or electrolyte additive in high-power lithium batteries?

Methodological Answer:

- Electrochemical Testing : Evaluate rate capability in coin cells with LiCoO cathodes. Measure capacity retention at C-rates >5C.

- SEI Formation Analysis : ToF-SIMS characterizes additive-derived SEI components (e.g., LiF, LiC).

- Comparative Studies : Benchmark against commercial additives (e.g., LiPF) using Arrhenius plots for activation energy.

The carbamoyl group may enhance thermal stability, but excessive lithium binding could reduce free Li mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.